molecular formula C10H13NO2S2 B258692 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate

Cat. No. B258692
M. Wt: 243.4 g/mol
InChI Key: BFIUXTYFWMAWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate, also known as ETT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. ETT is a member of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate may also exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and physiological effects:
2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body. 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate. One area of interest is its potential use in the development of new cancer therapies. Studies have shown that 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate exhibits potent antitumor activity, and further research is needed to determine its potential as a cancer treatment. Additionally, there is potential for 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate to be used in the development of new antimicrobial agents. Further research is needed to determine its mechanism of action and to optimize its activity against bacterial strains.

Synthesis Methods

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate can be synthesized using a variety of methods, including the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazoline. Alternatively, 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate can be synthesized via the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with thiosemicarbazide and sodium hydroxide.

Scientific Research Applications

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-(5-Ethylthiophen-2-yl)-1,3-thiazolidin-3-ium-4-carboxylate

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S2/c1-2-6-3-4-8(15-6)9-11-7(5-14-9)10(12)13/h3-4,7,9,11H,2,5H2,1H3,(H,12,13)

InChI Key

BFIUXTYFWMAWJJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C2NC(CS2)C(=O)O

Canonical SMILES

CCC1=CC=C(S1)C2[NH2+]C(CS2)C(=O)[O-]

Origin of Product

United States

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